

Molecular structure and weight of 4-Fluorobenzenesulphonic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorobenzenesulphonic acid

Cat. No.: B1329238

[Get Quote](#)

An In-depth Technical Guide to 4-Fluorobenzenesulphonic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Fluorobenzenesulphonic acid**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

4-Fluorobenzenesulphonic acid is an organofluorine compound and a member of the benzenesulfonic acids class. It is characterized by a benzene ring substituted by a fluorine atom and a sulfonic acid group at the para position.

Chemical Structure

The structure of **4-Fluorobenzenesulphonic acid** consists of a sulfonic acid functional group ($-\text{SO}_3\text{H}$) and a fluorine atom attached to a benzene ring at positions 1 and 4, respectively.

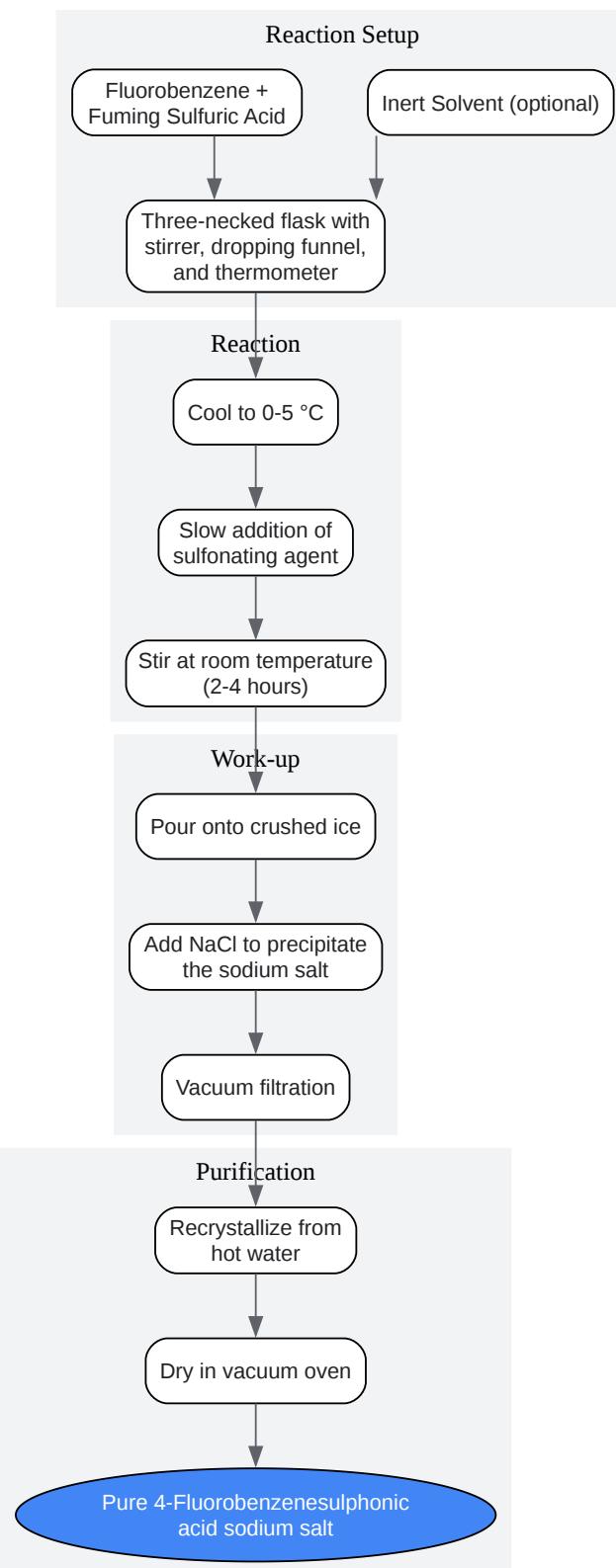
Molecular Formula and Weight

The molecular and structural details of **4-Fluorobenzenesulphonic acid** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	4-fluorobenzenesulfonic acid	[1]
Synonyms	4-Fluorobenzenesulphonic acid, p-Fluorobenzenesulfonic acid	[1] [2]
CAS Number	368-88-7	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₅ FO ₃ S	[1] [2] [3] [4] [5] [6]
Molecular Weight	176.17 g/mol	[1] [3] [4] [5]
Canonical SMILES	C1=CC(=CC=C1F)S(=O)(=O)O	[1]
InChI	InChI=1S/C ₆ H ₅ FO ₃ S/c7-5-1-3-6(4-2-5)11(8,9,10)/h1-4H, (H,8,9,10)	[1]

Physicochemical Properties

The key physicochemical properties of **4-Fluorobenzenesulphonic acid** are presented in the following table, offering valuable data for experimental design and application.


Property	Value	Reference
Physical State	Colorless solid	[2]
Melting Point	87 °C	[2]
Water Solubility	434.9 g/L at 21.3 °C	
LogP	0.8	[1] [5]
Hydrogen Bond Donor Count	1	[1] [5]
Hydrogen Bond Acceptor Count	4	[1] [5]

Synthesis of 4-Fluorobenzenesulphonic Acid

The primary method for the synthesis of **4-Fluorobenzenesulphonic acid** is through the electrophilic aromatic substitution of fluorobenzene with a sulfonating agent. The fluorine atom is an ortho, para-directing group, with the para-isomer being the major product due to steric hindrance at the ortho positions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4-Fluorobenzenesulphonic acid** from fluorobenzene.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Fluorobenzenesulphonic acid**.

Experimental Protocol: Sulfonation of Fluorobenzene

This protocol describes a representative method for the synthesis of **4-Fluorobenzenesulphonic acid**.

Materials and Reagents:

- Fluorobenzene
- Fuming sulfuric acid (20% SO₃)
- Sodium chloride
- Crushed ice
- Deionized water

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter flask
- Vacuum oven

Procedure:

- Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.

- **Addition of Reactants:** Add fluorobenzene (1.0 eq) to the flask. Slowly add fuming sulfuric acid (2.0 eq) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained between 0-10 °C.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. Add sodium chloride in portions until the solution is saturated to precipitate the sodium salt of **4-Fluorobenzenesulphonic acid**.
- **Isolation:** Collect the precipitate by vacuum filtration using a Büchner funnel.
- **Purification:** Recrystallize the crude product from a minimal amount of hot water.
- **Drying:** Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Applications in Research and Drug Development

4-Fluorobenzenesulphonic acid serves as a versatile intermediate in organic synthesis. Its applications are particularly relevant in the pharmaceutical industry. It is used as a reactant in the synthesis of various compounds, including inhibitors of the Hepatitis C virus (HCV). The introduction of the fluorobenzenesulfonyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct involvement in signaling pathways is not extensively documented, its role as a building block for bioactive molecules is significant.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by **4-Fluorobenzenesulphonic acid**. Its primary role in a biological context is as a synthetic precursor to more complex molecules that may exhibit biological activity. Researchers utilizing this compound are typically incorporating the 4-fluorophenylsulfonyl group into larger scaffolds to investigate their therapeutic potential.

Analytical Methods

The characterization and purity assessment of **4-Fluorobenzenesulphonic acid** and its derivatives are crucial. High-performance liquid chromatography (HPLC) is a common analytical technique for separating and quantifying benzenesulfonic acids. Other analytical methods that can be employed for structural elucidation include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety and Handling

4-Fluorobenzenesulphonic acid is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Fluorobenzenesulfonic acid | C6H5FO3S | CID 46886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- To cite this document: BenchChem. [Molecular structure and weight of 4-Fluorobenzenesulphonic acid.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329238#molecular-structure-and-weight-of-4-fluorobenzenesulphonic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com